molecular formula C20H25NO4S2 B2941443 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide CAS No. 1798029-77-2

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide

Cat. No.: B2941443
CAS No.: 1798029-77-2
M. Wt: 407.54
InChI Key: RRRARPORLRWUPJ-UHFFFAOYSA-N
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Description

1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide is a complex organic compound with a unique structure It features a bicyclic heptane core with dimethyl and oxo substituents, along with furan and thiophene groups attached via methanesulfonamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide typically involves multiple steps:

    Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the dimethyl and oxo groups: This step may involve selective alkylation and oxidation reactions.

    Attachment of the furan and thiophene groups: These groups can be introduced via nucleophilic substitution reactions using appropriate furan and thiophene derivatives.

    Formation of the methanesulfonamide linkage: This can be accomplished through sulfonylation reactions using methanesulfonyl chloride and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The methanesulfonamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving furan and thiophene groups.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The furan and thiophene groups may interact with enzymes or receptors, modulating their activity. The methanesulfonamide linkage can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]methanesulfonamide
  • 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-3-yl)methyl]methanesulfonamide

Uniqueness

The unique combination of the bicyclic heptane core, dimethyl and oxo substituents, and the specific positioning of the furan and thiophene groups distinguishes 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-19(2)16-5-7-20(19,18(22)10-16)14-27(23,24)21(11-15-6-8-25-13-15)12-17-4-3-9-26-17/h3-4,6,8-9,13,16H,5,7,10-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRARPORLRWUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CC3=COC=C3)CC4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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